molecular formula C18H23NO2 B2822142 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034261-08-8

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2822142
CAS No.: 2034261-08-8
M. Wt: 285.387
InChI Key: XRYBHZDFCZBORS-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclohex-3-enecarboxamide is a synthetic organic compound characterized by its unique structure, which includes an indene moiety and a cyclohexene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the methoxylated indene with cyclohex-3-enecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indene ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclohex-3-enecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities could be explored through structure-activity relationship (SAR) studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclohex-3-enecarboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indene moiety could facilitate binding to hydrophobic pockets in proteins, while the carboxamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclohexanecarboxamide: Similar structure but with a saturated cyclohexane ring.

    N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: Similar structure but with a benzene ring instead of a cyclohexene ring.

Uniqueness

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclohex-3-enecarboxamide is unique due to the presence of both an indene moiety and a cyclohexene carboxamide group. This combination provides a distinct set of chemical properties and potential reactivity patterns that are not found in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-21-18(11-15-9-5-6-10-16(15)12-18)13-19-17(20)14-7-3-2-4-8-14/h2-3,5-6,9-10,14H,4,7-8,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYBHZDFCZBORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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